![molecular formula C17H20N2O2 B2519127 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 851407-55-1](/img/structure/B2519127.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, also known as DBCO-PEG4-CPA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a cyclopropane-based crosslinker that is commonly used in bioconjugation reactions. It has been used in various applications, including drug delivery, imaging, and diagnostics.
Scientific Research Applications
- Definition and Scope : Clean coal geology (CCG) is a discipline that comprehensively investigates the genesis, nature, distribution, cleaning potential, clean utilization, and environmental effects of coal-related resources. These resources include coal, coal bed methane, and other associated materials that can be cleaned using clean coal technology (CCT) .
- Research Content :
- Application : The compound has been used in sensors (CCG sensors) applied to high-temperature structures subjected to thermo-mechanical loads. These sensors play a crucial role in monitoring structural integrity .
- Inhibitory Effect : The compound inhibits the DNA binding of NF-κB p50, making it a potential therapeutic target for diseases such as cancers and chronic inflammatory conditions .
- Specific Compound : The title compound (N’-[2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide) demonstrated significant inhibition of NF-κB DNA binding .
Clean Coal Geology (CCG) Applications
High-Temperature Structure Monitoring
NF-κB Inhibition
Flavin Derivatives and Biological Activity
Indole Derivatives and Pharmacological Activity
Mechanism of Action
Target of Action
The primary target of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, also known as XEN1101, is the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels . These channels are critical regulators of neuronal excitability .
Mode of Action
XEN1101 works by selectively opening the KCNQ2/3 voltage-gated potassium channels via positive allosteric modulation . The opening of these voltage-gated potassium channels leads to an increase in the flow of potassium ions out of neurons . The loss of positively charged potassium ions results in the inside of the neuron becoming negatively charged and hyperpolarized . This hyperpolarized resting state reduces the ability of the neuron to fire, thereby decreasing the likelihood of seizures .
Biochemical Pathways
The action of XEN1101 affects the neuronal excitability pathway. By opening the KCNQ2/3 voltage-gated potassium channels, it increases the outflow of potassium ions from the neurons . This action hyperpolarizes the neurons, reducing their ability to fire and thus decreasing the likelihood of seizures .
Result of Action
The result of XEN1101’s action is a decrease in neuronal excitability, which reduces the likelihood of seizures . This makes it a potential treatment for conditions characterized by excessive neuronal activity, such as epilepsy .
properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-3-4-13-9-14(17(21)19-15(13)11(10)2)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYMJKHPDOWKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
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